Molecular weight and formula of 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl
Molecular weight and formula of 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl
An In-depth Technical Guide to 2-(2,3-dihydro-1H-indol-1-yl)aniline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride (CAS No: 71971-47-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule features a rigid indoline scaffold fused to an aniline moiety, a common structural motif in pharmacologically active agents. This document details the compound's fundamental physicochemical properties, outlines a robust and well-rationalized synthetic methodology, discusses essential analytical characterization techniques, and explores its potential applications as a key building block in the synthesis of novel therapeutics. The content is structured to provide both foundational knowledge and actionable protocols for scientists and development professionals.
Chemical Identity and Physicochemical Properties
2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride is a crystalline solid at room temperature. The core structure consists of an aniline ring where the amine is substituted at the ortho position with a 2,3-dihydro-1H-indole (indoline) group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation studies.
The indoline ring system is a prevalent feature in numerous natural products and synthetic compounds, valued for its unique three-dimensional structure that can facilitate specific interactions with biological targets.[1][2][3] The non-coplanar arrangement of the fused benzene and saturated pyrrolidine rings can improve physicochemical properties, such as increasing water solubility and decreasing lipophilicity compared to its aromatic indole counterpart.[3]
Table 1: Physicochemical Properties of 2-(2,3-dihydro-1H-indol-1-yl)aniline Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 71971-47-6 | [4] |
| Molecular Formula | C₁₄H₁₅ClN₂ | [4] |
| Formula Weight | 246.74 g/mol | [4] |
| Molecular Formula (Free Base) | C₁₄H₁₄N₂ | [5] |
| Monoisotopic Mass (Free Base) | 210.11569 Da | [5] |
| Melting Point | 233-236 °C | [4] |
| Appearance | Off-white to gray powder (typical for aniline salts) | [6][7] |
| Solubility | Soluble in methanol.[4] Water solubility is enhanced due to the hydrochloride salt form.[7] |
Synthesis and Mechanistic Rationale
The synthesis of diarylamine structures such as 2-(2,3-dihydro-1H-indol-1-yl)aniline is efficiently achieved through modern cross-coupling methodologies. The Palladium-catalyzed Buchwald-Hartwig amination is the method of choice due to its high efficiency, functional group tolerance, and applicability to a wide range of substrates.[8]
The proposed synthesis involves the coupling of indoline with a suitable ortho-halogenated aniline derivative, followed by conversion to the hydrochloride salt.
Caption: Proposed two-step synthesis workflow for the target compound.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is a self-validating system; successful coupling is readily monitored by TLC or LC-MS, and the final product's identity is confirmed by standard analytical methods (see Section 3).
Materials:
-
Indoline (1.0 eq)
-
2-Bromoaniline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Caesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene
-
Anhydrous HCl solution (e.g., 2M in diethyl ether)
-
Ethyl Acetate, Hexanes
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Cs₂CO₃, Pd₂(dba)₃, and Xantphos. Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous toluene, followed by indoline and 2-bromoaniline via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification (Free Base): Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure free base, 2-(2,3-dihydro-1H-indol-1-yl)aniline.
-
Salt Formation: Dissolve the purified free base in a minimal amount of ethyl acetate. Slowly add the HCl solution in diethyl ether dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Causality Behind Experimental Choices:
-
Catalyst System: The Pd₂(dba)₃/Xantphos system is chosen for its high efficiency in forming C(aryl)-N bonds. Xantphos is a bulky, electron-rich ligand with a wide bite angle, which promotes the crucial reductive elimination step and prevents catalyst decomposition.
-
Base: Cs₂CO₃ is a strong, non-nucleophilic base that is highly effective in this coupling. Its solubility in organic solvents is low, but it is sufficient to deprotonate the amine without causing side reactions.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and will be oxidized to an inactive Pd(II) state. An inert atmosphere is critical for maintaining catalytic activity.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons on both the aniline and indoline rings (typically in the δ 6.5-7.5 ppm range). Two characteristic triplets corresponding to the aliphatic protons of the indoline ring (-CH₂-CH₂-) are expected around δ 3.0-4.0 ppm. A broad singlet for the -NH₂ protons will also be present, which will shift or disappear upon D₂O exchange.
-
¹³C NMR: The spectrum will display signals for all 14 unique carbon atoms. Aromatic carbons will appear in the δ 110-150 ppm range, while the two aliphatic carbons of the indoline ring will be found upfield (δ 25-55 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak for the free base [M+H]⁺ at approximately m/z 211.12.[5] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
-
Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the primary amine (~3300-3500 cm⁻¹) and C-H stretches for aromatic and aliphatic groups.
-
Melting Point Analysis: The measured melting point should be sharp and consistent with the literature value of 233-236 °C, indicating high purity.[4]
Applications in Research and Drug Development
The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1][3] Its derivatives have shown utility as anticancer agents, antibacterial drugs, and treatments for cardiovascular and neurological disorders.[3][9][10]
2-(2,3-dihydro-1H-indol-1-yl)aniline HCl serves as a versatile intermediate for generating libraries of more complex molecules for drug screening. The primary amine on the aniline ring is a chemical handle that can be readily functionalized.
Caption: Use of the title compound as a core scaffold for library synthesis.
Potential Therapeutic Areas:
-
Kinase Inhibitors: The diarylamine motif is a classic hinge-binding element in many kinase inhibitors used in oncology. The indoline portion can be used to explore specific pockets of the ATP-binding site.
-
CNS Agents: The rigid structure of the indoline can impart favorable properties for crossing the blood-brain barrier. Many CNS-active compounds utilize similar scaffolds.[9]
-
Antihypertensive Agents: Related indoline-containing molecules, such as Indapamide, are used as diuretics and antihypertensive agents, suggesting this scaffold has potential in cardiovascular drug discovery.[10]
Handling, Storage, and Safety
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Aniline hydrochloride salts can be hygroscopic and light-sensitive.[6]
-
Safety: Aniline derivatives are classified as toxic. Refer to the Safety Data Sheet (SDS) for complete hazard information and emergency procedures.
Conclusion
2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride is a valuable chemical entity for drug discovery and development. Its well-defined structure, accessible synthesis via robust catalytic methods, and the strategic placement of a reactive functional group make it an ideal starting point for the creation of diverse molecular libraries. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.
References
-
PubChemLite. 2-(2,3-dihydro-1h-indol-1-yl)aniline hydrochloride. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Pyxis Chemical. Applications of 2H-Indol-2-one Derivatives in Pharmaceutical Development. [Link]
-
MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]
-
Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1). [Link]
-
PMC. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]
-
PMC. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]
-
NIST. 1H-Indole, 2,3-dihydro-. [Link]
-
ResearchGate. Development and Application of Indolines in Pharmaceuticals. [Link]
-
Organic Chemistry Portal. Synthesis of indolines. [Link]
-
Wikipedia. Indoline. [Link]
-
PMC. Development and Application of Indolines in Pharmaceuticals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indoline - Wikipedia [en.wikipedia.org]
- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2,3-DIHYDRO-1H-INDOL-1-YL)ANILINE HYDROCHLORIDE | 71971-47-6 [amp.chemicalbook.com]
- 5. PubChemLite - 2-(2,3-dihydro-1h-indol-1-yl)aniline hydrochloride (C14H14N2) [pubchemlite.lcsb.uni.lu]
- 6. garudachem.com [garudachem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Indoline synthesis [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. 2,3-Dihydro-2-methyl-1H-indol-1-amine Hydrochloride [cymitquimica.com]
